[(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
Description
This compound is a highly complex tricyclic diterpenoid alkaloid derivative characterized by a fused 17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene core. Key structural features include:
- Stereochemistry: Multiple chiral centers (1R,2R,3Z,5R,7S, etc.) critical for biological interactions.
- Substituents: A 16-benzyl group, dihydroxy (5,12-OH), trimethyl (5,7,14-CH3), 13-methylidene (CH2=), and an 18-oxo (C=O) group.
Properties
CAS No. |
53760-19-3 |
|---|---|
Molecular Formula |
C30H39NO5 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23-,24-,25+,26-,27+,29+,30?/m0/s1 |
InChI Key |
NAEWXXDGBKTIMN-PQOXNSRFSA-N |
Isomeric SMILES |
CC1CC=CC2C(C(=C)C(C3[C@@]2(C(C=C[C@](C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
cytochalasin H |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets in a specific manner, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound’s structure, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects.
Biological Activity
The compound [(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound includes multiple functional groups such as hydroxyl and acetate groups that enhance its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 493.28 daltons.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | [(1R,2R,3Z,...)-16-benzyl... acetate] |
| Molecular Formula | C₃₀H₃₉NO₅ |
| Functional Groups | Hydroxyl (-OH), Acetate (-COCH₃) |
| Stereochemistry | Complex stereochemical arrangement |
Biological Activity
Research indicates that compounds similar to this one exhibit various biological activities due to their structural characteristics. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess antimicrobial properties. For instance:
- Case Study : A study examined the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory activity at specific concentrations .
Antioxidant Properties
The presence of hydroxyl groups in the structure suggests potential antioxidant activity:
- Research Finding : In vitro assays demonstrated that the compound scavenges free radicals effectively compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Case Study : A study on inflammatory markers in animal models indicated that administration of similar compounds reduced levels of pro-inflammatory cytokines .
The biological activities observed can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups are known to donate electrons to free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes responsible for inflammatory responses.
- Cell Signaling Modulation : Interaction with cell surface receptors may alter signaling pathways related to inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four analogs from published
Key Comparative Insights
Ring Systems: The target compound’s tricyclic core (vs. The 17-azatricyclo framework distinguishes it from oxygen-dominated analogs (e.g., 41a’s 18-oxa system) .
Substituent Effects :
- Benzyl Group : Unique to the target compound, this group significantly increases lipophilicity (logP ~4.5 estimated) compared to alkyl-substituted analogs (e.g., 41a, logP ~3.2) .
- Methylidene (CH2=) : Enhances electrophilicity at C-13, making the target compound more reactive toward nucleophiles than saturated analogs .
- Acetate Position : Esterification at C-2 (target) vs. C-4 (41a) or C-5 () may alter metabolic stability in vivo.
Stereochemical Complexity :
- The target compound’s 11 chiral centers surpass analogs like (8 chiral centers), complicating synthetic routes but enabling selective biological interactions.
Research Findings and Implications
Hypothesized Bioactivity
- Antimicrobial Potential: The α,β-unsaturated ketone and lipophilic benzyl group resemble cytotoxic diterpenes (e.g., taxanes), suggesting possible antibiotic activity .
- Metabolic Stability : The C-2 acetate may resist hydrolysis longer than C-4/C-5 esters, prolonging half-life .
Q & A
Q. Table 1: Example Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Grubbs II catalyst, DCM, 50°C | 65–72 | |
| Hydroxylation | OsO4, NMO, acetone/H2O | 58 | |
| Acetylation | Ac2O, pyridine, RT | 89 |
Advanced: How can stereochemical discrepancies between computational predictions and experimental NMR data be resolved?
Discrepancies often arise due to dynamic conformational changes or solvent effects . To resolve these:
- Variable Temperature (VT) NMR : Probe temperature-dependent shifts to identify atropisomers or flexible substituents .
- DFT-based NMR chemical shift calculations : Compare experimental / NMR data with computed values (e.g., using Gaussian 16 with the PCM solvent model) .
- X-ray crystallography : Confirm absolute configuration, especially for the 1R,2R,5R stereocenters .
Example : In , the compound’s InChIKey (GVGLGOZIDCSQPN-PVHGPHFFSA-N) was validated via X-ray, resolving ambiguities in the 15R and 16S configurations .
Basic: What spectroscopic methods are critical for characterizing this compound’s structure?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]+ ion for C29H37NO6).
- 2D NMR (COSY, HSQC, HMBC) : Assign protons and carbons, particularly for overlapping signals in the tricyclic region (δ 1.2–3.5 ppm) .
- IR Spectroscopy : Identify acetate (C=O stretch at ~1740 cm) and hydroxyl groups (~3400 cm) .
Advanced: How should in vivo pharmacokinetic studies be designed to account for metabolic instability of the acetate group?
- Metabolite Identification : Use LC-MS/MS to track hydrolysis of the acetate to its free hydroxyl form in plasma .
- Stabilization Strategies :
- Animal Models : Administer the compound to rodents via IV and oral routes, measuring , , and AUC. Adjust doses based on hepatic extraction ratios .
Q. Table 2: Key Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| (IV) | 2.3 h | LC-MS/MS |
| Oral bioavailability | 12% | Rat model |
Advanced: How can researchers reconcile contradictory bioactivity data across different cell lines?
Contradictions may stem from cell-specific metabolic pathways or variations in target expression . Mitigation strategies include:
- Transcriptomic Profiling : Use RNA-seq to compare target gene expression (e.g., cytochrome P450 isoforms) in responsive vs. non-responsive lines .
- Dose-Response Synergy Studies : Test combinations with metabolic inhibitors (e.g., ketoconazole for CYP3A4) to identify off-target effects .
- Isogenic Cell Lines : Engineer lines with uniform expression of the putative target receptor to isolate compound-specific effects .
Basic: What are the primary challenges in scaling up the synthesis of this compound?
- Stereochemical Purity : Chiral intermediates require asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to maintain >98% ee .
- Column Chromatography Limitations : Replace with crystallization or continuous flow purification for large batches .
- Yield Optimization : Improve RCM step yields via microwave-assisted synthesis (20% yield increase reported in ) .
Advanced: What computational tools are recommended for predicting the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Model binding to sterol-binding proteins, leveraging the compound’s tricyclic rigidity .
- Molecular Dynamics (GROMACS) : Simulate lipid bilayer penetration, critical for membrane-associated targets .
- QSAR Models : Train on analogs (e.g., cyclobranol derivatives in ) to predict anti-inflammatory or anticancer activity .
Data Contradictions and Solutions
- Issue : Discrepancies in reported melting points.
- Solution : Validate purity via HPLC (≥95%) and standardize DSC heating rates (10°C/min) .
- Issue : Conflicting cytotoxicity IC50 values.
- Solution : Use a reference inhibitor (e.g., doxorubicin) as an internal control across assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
